Hydroxybupropion

Description

Structure

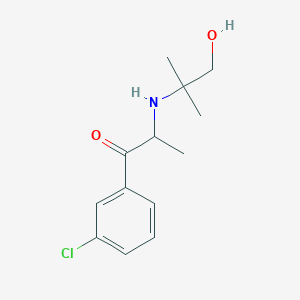

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2/c1-9(15-13(2,3)8-16)12(17)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOAEVOSDHIVFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101002894 | |

| Record name | 1-(3-Chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydroxybupropion | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012235 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

92264-81-8, 82793-84-8 | |

| Record name | 1-(3-Chlorophenyl)-2-[(2-hydroxy-1,1-dimethylethyl)amino]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92264-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxybupropion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092264818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYBUPROPION, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V94F513635 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Enantiomer: A Technical Guide to the Mechanism of Action of (2S,3S)-Hydroxybupropion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bupropion, an atypical antidepressant and smoking cessation aid, undergoes extensive metabolism to form several active metabolites. Among these, the (2S,3S)-hydroxybupropion enantiomer has emerged as a key contributor to the parent drug's therapeutic effects. This technical guide provides a comprehensive overview of the mechanism of action of (2S,3S)-hydroxybupropion, focusing on its interactions with monoamine transporters and nicotinic acetylcholine receptors. This document synthesizes quantitative data from key studies, details experimental methodologies, and presents visual representations of relevant pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Bupropion is clinically administered as a racemic mixture. However, its pharmacological activity is substantially influenced by its major metabolites, including hydroxybupropion, which exists as (2R,3R) and (2S,3S) enantiomers. Notably, (2S,3S)-hydroxybupropion is present in plasma at concentrations significantly higher than bupropion itself, suggesting it plays a crucial role in the overall therapeutic effect. In fact, bupropion can be conceptualized as a prodrug for its active metabolites, with (2S,3S)-hydroxybupropion being a particularly important active principle.[1][2] This document delves into the specific molecular interactions and pharmacological effects that define the mechanism of action of this pivotal metabolite.

Core Pharmacological Actions

The primary mechanism of action of (2S,3S)-hydroxybupropion involves a dual modulation of key neurotransmitter systems: the inhibition of monoamine reuptake and the antagonism of nicotinic acetylcholine receptors (nAChRs).

Inhibition of Monoamine Transporters

(2S,3S)-hydroxybupropion is a potent inhibitor of both norepinephrine (NE) and dopamine (DA) transporters. This action increases the synaptic concentration of these neurotransmitters, which is believed to be a cornerstone of its antidepressant effects. The inhibitory activity is stereoselective, with the (2S,3S) isomer being significantly more potent than its (2R,3R) counterpart.

Antagonism of Nicotinic Acetylcholine Receptors (nAChRs)

A distinguishing feature of (2S,3S)-hydroxybupropion's pharmacological profile is its activity as a non-competitive antagonist of neuronal nAChRs, particularly the α4β2 subtype.[3] This antagonism is thought to be central to its efficacy as a smoking cessation aid by reducing the rewarding effects of nicotine.

Quantitative Pharmacological Data

The following tables summarize the in vitro potency of (2S,3S)-hydroxybupropion at its primary molecular targets, comparing it to its parent compound and the other major enantiomer where data is available.

Table 1: Inhibition of Monoamine Transporter Uptake

| Compound | Target | IC50 (nM) | Species/System | Reference |

| (2S,3S)-Hydroxybupropion | Norepinephrine (NE) Transporter | 520 | Human (heterologously expressed) | [4] |

| Racemic Bupropion | Norepinephrine (NE) Transporter | 1900 | Human (heterologously expressed) | [4] |

| (2R,3R)-Hydroxybupropion | Norepinephrine (NE) Transporter | >10,000 | Human (heterologously expressed) | [4] |

| (2S,3S)-Hydroxybupropion | Dopamine (DA) Transporter | Similar to Racemic Bupropion | Human (heterologously expressed) | [4] |

| Racemic Bupropion | Dopamine (DA) Transporter | Similar to (2S,3S)-Hydroxybupropion | Human (heterologously expressed) | [4] |

| (2R,3R)-Hydroxybupropion | Dopamine (DA) Transporter | Inactive | Human (heterologously expressed) | [2] |

Table 2: Antagonism of Nicotinic Acetylcholine Receptors

| Compound | Target | Functional IC50 (µM) | Species/System | Reference |

| (2S,3S)-Hydroxybupropion | α4β2 nAChR | 3.3 | Human | [4][5] |

| Racemic Bupropion | α4β2 nAChR | Less potent than (2S,3S) isomer | Human | [4] |

| (2R,3R)-Hydroxybupropion | α4β2 nAChR | Less potent than (2S,3S) isomer | Human | [4] |

Signaling Pathways and Logical Relationships

The dual action of (2S,3S)-hydroxybupropion on monoamine transporters and nAChRs leads to a cascade of downstream effects that are believed to mediate its therapeutic outcomes.

References

- 1. Bupropion - Wikipedia [en.wikipedia.org]

- 2. Effects of Hydroxymetabolites of Bupropion on Nicotine Dependence Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of In Vitro and In Vivo Profiles of this compound Analogues: Aids to Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

(R,R)-Hydroxybupropion: A Comprehensive Technical Guide on its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-hydroxybupropion is the major metabolite of the widely prescribed antidepressant and smoking cessation aid, bupropion. Following oral administration of bupropion, (R,R)-hydroxybupropion is present in the plasma at concentrations significantly higher than the parent drug, suggesting a potentially important role in the overall pharmacological effects of bupropion treatment.[1][2] This technical guide provides an in-depth overview of the biological activity of (R,R)-hydroxybupropion, focusing on its pharmacodynamics, pharmacokinetics, and the experimental methodologies used for its characterization.

Pharmacodynamics

The primary mechanism of action of bupropion is the inhibition of dopamine and norepinephrine reuptake. However, studies on its metabolites have revealed a complex stereoselective pharmacology. (R,R)-hydroxybupropion exhibits significantly weaker activity at the dopamine and norepinephrine transporters compared to its parent compound and its (S,S)-enantiomer.

Table 1: In Vitro Activity of (R,R)-Hydroxybupropion at Monoamine Transporters

| Compound | Target | Assay Type | Species | IC50 (nM) | Reference |

| (R,R)-Hydroxybupropion | Norepinephrine Transporter (NET) | [³H]Nisoxetine Binding | Rat | > 10,000 | [3] |

| (R,R)-Hydroxybupropion | Dopamine Transporter (DAT) | [³H]WIN 35,428 Binding | Rat | > 10,000 | [3] |

| (S,S)-Hydroxybupropion | Norepinephrine Transporter (NET) | [³H]Nisoxetine Binding | Rat | 520 | [3] |

| (S,S)-Hydroxybupropion | Dopamine Transporter (DAT) | [³H]WIN 35,428 Binding | Rat | 440 | [3] |

| Racemic Bupropion | Norepinephrine Transporter (NET) | [³H]Nisoxetine Binding | Rat | 1,900 | [3] |

| Racemic Bupropion | Dopamine Transporter (DAT) | [³H]WIN 35,428 Binding | Rat | 660 | [3] |

Nicotinic Acetylcholine Receptor (nAChR) Activity

Bupropion and its metabolites also act as non-competitive antagonists at various nicotinic acetylcholine receptor subtypes. While the activity of the individual enantiomers of hydroxybupropion at nAChRs has been investigated, the (S,S)-enantiomer is generally found to be more potent than the (R,R)-enantiomer.

Pharmacokinetics

(R,R)-hydroxybupropion is the most abundant metabolite of bupropion in humans. Its formation is primarily catalyzed by the cytochrome P450 enzyme CYP2B6 in the liver.

Table 2: Human Pharmacokinetic Parameters of (R,R)-Hydroxybupropion after a Single Oral Dose of Racemic Bupropion (100 mg)

| Parameter | (R,R)-Hydroxybupropion | (S,S)-Hydroxybupropion | R-Bupropion | S-Bupropion | Reference |

| Cmax (ng/mL) | 186.7 ± 45.9 | 5.3 ± 1.9 | 17.1 ± 6.2 | 28.7 ± 9.1 | [2] |

| AUC₀-∞ (ng·h/mL) | 4641 ± 1272 | 71 ± 34 | 143 ± 46 | 241 ± 75 | [2] |

| t½ (h) | 19.3 ± 4.0 | 14.6 ± 3.8 | 11.6 ± 2.6 | 11.9 ± 3.0 | [2] |

| Plasma Protein Binding (%) | ~84 | Not Reported | ~84 | Not Reported | [1] |

Values are presented as mean ± standard deviation.

Metabolism

The formation of (R,R)-hydroxybupropion from R-bupropion is a key metabolic pathway for bupropion. The kinetics of this reaction have been characterized in vitro using human liver microsomes and recombinant CYP2B6.

Table 3: In Vitro Kinetic Parameters for the Formation of (R,R)-Hydroxybupropion by CYP2B6

| Enzyme Source | Substrate | Km (µM) | Vmax (pmol/min/pmol CYP2B6) | Intrinsic Clearance (Vmax/Km) (µL/min/pmol CYP2B6) | Reference |

| Recombinant CYP2B6 | R-Bupropion | 46 ± 3 | 9.3 ± 0.2 | 0.21 | [4] |

| Recombinant CYP2B6 | S-Bupropion | 34 ± 1 | 22.0 ± 0.2 | 0.65 | [4] |

Values are presented as mean ± standard error of the estimate.

Experimental Protocols

Chiral Separation and Quantification of Bupropion and its Metabolites by HPLC-MS/MS

This protocol outlines a method for the simultaneous separation and quantification of the enantiomers of bupropion and its major metabolites, including (R,R)-hydroxybupropion, from human plasma.

Workflow Diagram:

Caption: Workflow for Chiral Analysis of Bupropion Metabolites.

Methodology:

-

Sample Preparation: Plasma samples are subjected to protein precipitation using an acidic solution (e.g., 20% trichloroacetic acid) to remove proteins that can interfere with the analysis.[5]

-

Chromatographic Separation:

-

Column: A chiral stationary phase column, such as an α1-acid glycoprotein column, is used to separate the enantiomers of bupropion and its metabolites.[5]

-

Mobile Phase: A suitable mobile phase, often a mixture of an aqueous buffer (e.g., ammonium bicarbonate) and organic solvents (e.g., methanol, acetonitrile), is used for elution. The pH of the mobile phase is a critical parameter for achieving optimal separation.[5]

-

Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.

-

-

Mass Spectrometric Detection:

-

Ionization: The eluent from the HPLC is introduced into a mass spectrometer, and the analytes are ionized using a technique such as positive ion electrospray ionization.

-

Detection: Tandem mass spectrometry (MS/MS) is employed for sensitive and selective detection and quantification of the individual enantiomers.

-

-

Data Analysis: The peak areas of the analytes are measured and compared to a standard curve to determine their concentrations in the plasma samples.

Monoamine Transporter Uptake Assay

This protocol describes a method to assess the inhibitory activity of (R,R)-hydroxybupropion on dopamine and norepinephrine transporters using a radioligand uptake assay in cells expressing the respective transporters.

Workflow Diagram:

Caption: Workflow for Monoamine Transporter Uptake Assay.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the human dopamine transporter (DAT) or norepinephrine transporter (NET) are cultured to confluence in appropriate media.[6][7]

-

Assay Preparation: Cells are harvested, washed, and resuspended in a Krebs-Ringer-HEPES buffer.

-

Incubation:

-

Aliquots of the cell suspension are pre-incubated with varying concentrations of (R,R)-hydroxybupropion or a reference inhibitor.

-

The uptake reaction is initiated by the addition of a radiolabeled neurotransmitter, either [³H]dopamine or [³H]norepinephrine, at a fixed concentration.[8]

-

The incubation is carried out for a short period (e.g., 8 minutes) at 37°C to measure the initial rate of uptake.[8]

-

-

Termination of Uptake: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radioligand.

-

Quantification: The radioactivity retained on the filters, representing the amount of neurotransmitter taken up by the cells, is measured by liquid scintillation counting.

-

Data Analysis: The percentage of inhibition of neurotransmitter uptake is calculated for each concentration of (R,R)-hydroxybupropion. The IC50 value, the concentration that inhibits 50% of the specific uptake, is determined by non-linear regression analysis.

Nicotinic Acetylcholine Receptor Functional Assay (⁸⁶Rb⁺ Efflux Assay)

This protocol details a method to evaluate the functional antagonism of (R,R)-hydroxybupropion at nAChR subtypes using a ⁸⁶Rb⁺ efflux assay in a suitable cell line.

Workflow Diagram:

Caption: Workflow for nAChR Functional Assay (⁸⁶Rb⁺ Efflux).

Methodology:

-

Cell Culture: A cell line endogenously or recombinantly expressing the nAChR subtype of interest (e.g., SH-SY5Y cells) is cultured.

-

Cell Loading: The cells are loaded with the radioactive potassium analog, ⁸⁶Rb⁺, by incubation in a medium containing ⁸⁶RbCl.

-

Pre-incubation: The ⁸⁶Rb⁺-loaded cells are washed and then pre-incubated with varying concentrations of (R,R)-hydroxybupropion or a reference antagonist.

-

Stimulation: The efflux of ⁸⁶Rb⁺ is initiated by stimulating the cells with a specific nAChR agonist (e.g., acetylcholine or nicotine).

-

Efflux Measurement: After a defined stimulation period, the supernatant containing the released ⁸⁶Rb⁺ is collected.

-

Quantification: The amount of ⁸⁶Rb⁺ in the supernatant is quantified using a gamma counter.

-

Data Analysis: The inhibitory effect of (R,R)-hydroxybupropion on agonist-induced ⁸⁶Rb⁺ efflux is calculated, and the IC50 value is determined.

Signaling Pathways and Metabolic Transformation

Metabolic Pathway of Bupropion to (R,R)-Hydroxybupropion

The primary metabolic pathway for the formation of (R,R)-hydroxybupropion from R-bupropion is through hydroxylation catalyzed by the CYP2B6 enzyme in the liver.

Caption: Metabolic Conversion of R-Bupropion.

Conclusion

(R,R)-hydroxybupropion is the major metabolite of bupropion, characterized by high plasma concentrations but low in vitro activity at the primary targets of its parent compound, the dopamine and norepinephrine transporters. This technical guide has provided a comprehensive overview of its biological activity, supported by quantitative data and detailed experimental protocols. The provided information is intended to be a valuable resource for researchers and professionals in the fields of pharmacology and drug development, facilitating a deeper understanding of the complex pharmacology of bupropion and its metabolites.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Chiral Plasma Pharmacokinetics and Urinary Excretion of Bupropion and Metabolites in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective Metabolism of Bupropion by Cytochrome P4502B6 (CYP2B6) and Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, this compound, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein - PMC [pmc.ncbi.nlm.nih.gov]

Hydroxybupropion chemical structure and properties

An In-depth Technical Guide on Hydroxybupropion: Chemical Structure and Properties

Introduction

This compound is the major and most important active metabolite of bupropion, a widely used atypical antidepressant and smoking cessation aid.[1][2][3] Formed in the liver by the CYP2B6 enzyme during the first-pass metabolism of bupropion, this compound circulates in the plasma at concentrations 16 to 20 times greater than the parent drug.[2][3] This high level of exposure suggests that this compound is a significant contributor to the overall pharmacological effects of bupropion, which can be considered a prodrug for this active metabolite.[2][3] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is an aromatic ketone and an alkyl-phenylketone.[4][5] It possesses two chiral centers, resulting in four possible enantiomers.[3] However, in humans, only the (2R,3R)- and (2S,3S)-hydroxybupropion enantiomers are formed.[3] The structural and identifying information for this compound is summarized in the table below.

| Identifier | Value |

| IUPAC Name | 1-(3-chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one[4] |

| Molecular Formula | C13H18ClNO2[2][3][4][6] |

| CAS Number | 92264-81-8[1][4][7] |

| SMILES | CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)CO[2][4] |

| InChI Key | AKOAEVOSDHIVFX-UHFFFAOYSA-N[2][3] |

| Synonyms | BW 306U, 6-Hydroxybupropion, OH-bupropion[3][6] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. It is typically supplied as a white to off-white or crystalline solid.[1][6][8]

| Property | Value | Source |

| Molecular Weight | 255.74 g/mol | [1][3][4] |

| Physical Description | Crystalline Solid | [6][8] |

| pKa (Strongest Basic) | 7.65 (Predicted) | [9] |

| XLogP3-AA | 2.2 | [4] |

| Hydrogen Bond Donor Count | 2 | [4][9] |

| Hydrogen Bond Acceptor Count | 3 | [9] |

| Solubility | Soluble in DMSO, ethanol, and dimethylformamide (~20 mg/ml).[6][8] Sparingly soluble in aqueous buffers.[6] Water solubility is predicted to be 0.2 mg/mL.[9] | [6][8][9] |

Pharmacology and Mechanism of Action

This compound plays a critical role in the therapeutic effects of bupropion.[3][10] Its mechanism of action involves the modulation of key neurotransmitter systems and receptors in the central nervous system.

Norepinephrine and Dopamine Reuptake Inhibition

Similar to its parent compound, this compound is a norepinephrine-dopamine reuptake inhibitor (NDRI).[11][12] It inhibits the norepinephrine transporter (NET) with an IC50 value of 1.7 μM, a potency comparable to bupropion itself.[1][2][3] However, it is a substantially weaker inhibitor of the dopamine transporter (DAT), with an IC50 greater than 10 μM.[2][3] This dual inhibition of NET and DAT leads to increased concentrations of norepinephrine and dopamine in the synaptic cleft, which is believed to be the primary mechanism for its antidepressant effects.[11][13]

Nicotinic Acetylcholine Receptor (nAChR) Antagonism

This compound also functions as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), such as the α4β2 and α3β4 subtypes.[1][2][3] It is even more potent in this regard than bupropion.[2][3] This antagonism is thought to contribute significantly to the efficacy of bupropion as a smoking cessation aid by reducing the rewarding effects of nicotine and alleviating withdrawal symptoms.[14]

Caption: Mechanism of action of this compound.

Experimental Protocols

The synthesis and characterization of this compound are essential for research and development purposes. The following sections outline common experimental methodologies cited in the literature. These protocols are for reference only and have not been independently verified.[1]

Synthesis of this compound

A common method for synthesizing this compound involves a one-step reaction between 2-bromo-3'-chloropropiophenone and 2-amino-2-methyl-1-propanol.[15][16]

Materials:

-

2-bromo-3'-chloropropiophenone

-

2-amino-2-methyl-1-propanol

-

Acetonitrile (solvent)

-

Ethyl acetate (for TLC and purification)

-

Heptane (for purification)

Protocol:

-

A solution of 2-bromo-3'-chloropropiophenone is prepared in acetonitrile.[16]

-

Approximately 2.5 equivalents of 2-amino-2-methyl-1-propanol are added to the solution.[16]

-

The reaction mixture is refluxed for several hours under a nitrogen atmosphere.[16] Reaction progress can be monitored using Thin-Layer Chromatography (TLC).[16]

-

Once the reaction is complete, the solvent is removed, and the crude product is purified.

-

Purification can be achieved through column chromatography and recrystallization using solvents like ethyl acetate and heptane to yield high-purity this compound.[15]

Caption: General workflow for the synthesis and purification of this compound.

Characterization Methods

The identity and purity of synthesized this compound are confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.[15]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Employed to verify the identity of the synthesized compound by analyzing its mass spectrum.[15]

-

Nuclear Magnetic Resonance (¹H-NMR): Provides detailed information about the molecular structure of this compound, confirming the presence of specific proton environments.[15][16]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups present in the molecule, further confirming its structure.[15][16]

Pharmacological Assays: Conditioned Place Preference (CPP)

The CPP paradigm is used in animal models to assess the rewarding or aversive properties of a compound and its potential to block the rewarding effects of drugs like nicotine.[14]

Protocol Outline:

-

Pre-Conditioning (Day 1): Mice are allowed to explore a two-compartment apparatus to determine any baseline preference for either compartment.[14]

-

Conditioning (Days 2-4): On alternating days, mice receive an injection of a drug (e.g., nicotine) and are confined to one compartment. On the other days, they receive a vehicle injection and are confined to the opposite compartment. To test this compound's effect, it is administered before the nicotine injection.[14]

-

Test (Day 5): The mice are placed back in the apparatus with free access to both compartments in a drug-free state. The time spent in the drug-paired compartment is measured.[14] A significant increase in time spent in the drug-paired compartment indicates a rewarding effect. A reduction in this time when this compound is co-administered suggests it blocks the rewarding properties of the drug.

Conclusion

This compound is a pharmacologically active metabolite that is central to the clinical efficacy of bupropion. Its distinct profile as a potent norepinephrine reuptake inhibitor and nicotinic acetylcholine receptor antagonist underscores its importance in the treatment of depression and nicotine dependence. A thorough understanding of its chemical structure, properties, and complex pharmacology is essential for the ongoing development of novel therapeutics for central nervous system disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound [medbox.iiab.me]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C13H18ClNO2 | CID 446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0012235) [hmdb.ca]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. caymanchem.com [caymanchem.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. CYP2B6 and bupropion’s smoking cessation pharmacology: the role of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. psychscenehub.com [psychscenehub.com]

- 13. droracle.ai [droracle.ai]

- 14. Effects of Hydroxymetabolites of Bupropion on Nicotine Dependence Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Hydroxybupropion's Inhibition of the Norepinephrine Transporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory activity of hydroxybupropion, the major active metabolite of bupropion, on the norepinephrine transporter (NET). Bupropion is an atypical antidepressant and smoking cessation aid, and its clinical efficacy is significantly attributed to the pharmacological actions of its metabolites.[1][2] this compound, in particular, reaches plasma concentrations many times higher than the parent drug, making its interaction with neurochemical targets like the NET of critical importance.[3][4] This document details the quantitative measures of this inhibition, the experimental protocols used for its determination, and the underlying molecular pathways.

Core Mechanism: Norepinephrine Reuptake Inhibition

The norepinephrine transporter (NET) is a presynaptic protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[5] This process terminates the neurotransmitter's signal. This compound acts as an inhibitor of the NET. By binding to the transporter, it blocks the reuptake of norepinephrine, leading to an increased concentration and prolonged presence of the neurotransmitter in the synaptic cleft. This enhancement of noradrenergic signaling is believed to be a key mechanism behind the therapeutic effects of bupropion.

Figure 1: Mechanism of Norepinephrine Reuptake Inhibition by this compound.

Quantitative Analysis: IC50 Values

The potency of a compound's inhibitory action is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a biological target by 50%. The inhibitory effects of this compound and its parent compound on the NET have been characterized, revealing a notable stereoselectivity. The (2S,3S)-enantiomer of this compound is significantly more potent than the (2S,3R) or (2R,3R) enantiomers.

| Compound | Target System | IC50 (µM) | Source |

| Racemic Bupropion | Human NET ([³H]NE uptake) | 1.9 | [6] |

| Racemic this compound | Human NET ([³H]NE uptake) | 1.7 | [3][6] |

| (2S,3S)-Hydroxybupropion | Human NET ([³H]NE uptake) | 0.52 | [6] |

| (2S,3R)-Hydroxybupropion | Human NET ([³H]NE uptake) | > 10 | [6] |

| Racemic this compound | Rat NET | 1.7 | [7] |

| (2S,3S)-Hydroxybupropion | Rat NET | 0.52 | [7] |

| (2R,3R)-Hydroxybupropion | Rat NET | > 10 | [7] |

Experimental Protocols for IC50 Determination

The IC50 values are typically determined through two primary types of in vitro assays: radioligand binding assays and functional uptake assays.

Norepinephrine Transporter (NET) Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a labeled substrate (e.g., radioactive norepinephrine or a fluorescent analog) into cells engineered to express the norepinephrine transporter.

A. Cell Culture and Plating:

-

Human Embryonic Kidney (HEK-293) cells stably transfected with the human norepinephrine transporter (hNET) are cultured under standard conditions (37°C, 5% CO2).

-

Cells are harvested and seeded into 96-well or 384-well microplates with clear bottoms, often coated with poly-D-lysine to promote adherence.[8]

-

Plates are incubated for 18-24 hours to allow cells to form a confluent monolayer.[8]

B. Assay Procedure:

-

On the day of the assay, the culture medium is removed from the wells.

-

Cells are washed with a pre-warmed buffer, such as Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES.[8]

-

A range of concentrations of the test compound (e.g., this compound) is prepared in the assay buffer. A vehicle control (buffer only) and a positive control inhibitor (e.g., desipramine) are also included.[9]

-

The different concentrations of the test compound are added to the wells, and the plate is pre-incubated for 10-30 minutes at 37°C.[9][10]

-

The uptake process is initiated by adding a known concentration of a labeled substrate, such as [³H]norepinephrine or a fluorescent substrate analog.[6][9]

-

The incubation continues for a defined period (e.g., 10-30 minutes) at 37°C.

-

The uptake is terminated by rapidly aspirating the solution and washing the cells with ice-cold buffer to remove the extracellular labeled substrate.

C. Detection and Data Analysis:

-

If using a radiolabeled substrate, cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

If using a fluorescent substrate, the intracellular fluorescence is measured using a bottom-reading fluorescence plate reader.[10]

-

The percentage of inhibition for each concentration of the test compound is calculated relative to the control wells.

-

IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.[9]

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the norepinephrine transporter, typically in membrane preparations from cells expressing the transporter.

A. Membrane Preparation:

-

HEK-293 cells expressing hNET are harvested.

-

Cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes.[11]

-

The membrane pellet is washed, resuspended in a suitable buffer, and stored at -80°C until use. Protein concentration is determined using a standard method like the BCA assay.[11]

B. Assay Procedure:

-

The assay is conducted in a 96-well plate format.

-

To each well, the following are added in order: the cell membrane preparation, a solution of the test compound at various concentrations, and a fixed concentration of a radioligand that binds to NET, such as [³H]nisoxetine.[5][11]

-

Wells for determining total binding (radioligand + membranes only) and non-specific binding (radioligand + membranes + a high concentration of a known NET inhibitor like desipramine) are included.[5]

-

The plate is incubated, typically for 60-120 minutes, to allow the binding to reach equilibrium.[5][11]

C. Detection and Data Analysis:

-

The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[11]

-

The filters are washed multiple times with ice-cold wash buffer.

-

The radioactivity trapped on the filters is quantified using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Data are plotted as the percentage of specific binding versus the log concentration of the test compound.

-

IC50 values are derived by fitting the data to a competitive binding equation using non-linear regression.[11]

Figure 2: General Experimental Workflow for a Functional NET Uptake Assay.

References

- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 2. Stereoselective Metabolism of Bupropion by Cytochrome P4502B6 (CYP2B6) and Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (2R,3R)-Hydroxybupropion - Wikipedia [en.wikipedia.org]

- 8. moleculardevices.com [moleculardevices.com]

- 9. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 11. giffordbioscience.com [giffordbioscience.com]

An In-Depth Technical Guide to the Pharmacodynamics and Receptor Binding Affinity of Hydroxybupropion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of hydroxybupropion, the major active metabolite of the atypical antidepressant bupropion. Particular focus is placed on its receptor binding affinities, mechanism of action, and the experimental protocols used to elucidate these properties.

Introduction

Bupropion is a widely prescribed medication for major depressive disorder, seasonal affective disorder, and smoking cessation.[1][2] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2B6, to form several active metabolites, including this compound, threohydrobupropion, and erythrohydrobupropion.[3][4][5] Of these, this compound is the most significant, reaching plasma concentrations 16 to 20 times greater than the parent compound.[6] This high level of exposure suggests that this compound is a major contributor to the overall pharmacological effects of bupropion treatment, making a thorough understanding of its pharmacodynamic profile essential.[6][7]

Metabolic Pathway

Bupropion is primarily metabolized in the liver. The hydroxylation of bupropion's tert-butyl group by CYP2B6 forms this compound.[3][6] Other pathways involving carbonyl reductases lead to the formation of threohydrobupropion and erythrohydrobupropion.[3][5] While CYP2B6 is the principal enzyme for this compound formation, some in vitro data suggest a minor role for CYP2C19.[4][8][9]

Pharmacodynamics and Mechanism of Action

This compound, like its parent compound, functions primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI).[10] It exerts its effects by binding to the norepinephrine transporter (NET) and the dopamine transporter (DAT), blocking the reuptake of these neurotransmitters from the synaptic cleft and thereby enhancing noradrenergic and dopaminergic neurotransmission.[2]

Additionally, this compound is a potent non-competitive antagonist of several neuronal nicotinic acetylcholine receptors (nAChRs), which is thought to contribute to bupropion's efficacy as a smoking cessation aid.[6][11][12] It displays minimal to no activity at the serotonin transporter (SERT).[2][6]

Receptor and Transporter Binding Affinity

The binding affinity and inhibitory potency of this compound and its enantiomers have been quantified through various in vitro assays. The data are summarized below. It is noteworthy that the (2S,3S)-hydroxybupropion enantiomer is generally more potent at monoamine transporters and specific nAChR subtypes than the (2R,3R) isomer.[11][13]

Table 1: Monoamine Transporter Inhibition by this compound

| Compound/Metabolite | Target | Assay Type | Potency (IC₅₀) | Notes |

|---|---|---|---|---|

| Racemic this compound | NET | [³H]NE Uptake | 1.7 µM | Similar potency to bupropion (1.9 µM).[6][11] |

| (2S,3S)-Hydroxybupropion | NET | [³H]NE Uptake | 520 nM | Significantly more potent than bupropion.[11] |

| (2R,3R)-Hydroxybupropion | NET | [³H]NE Uptake | > 10,000 nM | Inactive.[13] |

| Racemic this compound | DAT | [³H]DA Uptake | > 10 µM | Substantially weaker than bupropion.[6][13] |

| (2S,3S)-Hydroxybupropion | DAT | [³H]DA Uptake | ~1.9 µM | Similar potency to bupropion.[11] |

| (2R,3R)-Hydroxybupropion | DAT | [³H]DA Uptake | > 10 µM | Inactive.[13] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Nicotinic Acetylcholine Receptor (nAChR) Antagonism by this compound

| Compound/Metabolite | Target Subtype | Assay Type | Potency (IC₅₀) | Notes |

|---|---|---|---|---|

| (2S,3S)-Hydroxybupropion | α4β2 | Functional | 3.3 µM | More potent than racemic bupropion.[6][11] |

| Racemic this compound | α3β4 | Functional | - | Potent antagonist activity noted.[6] |

| Racemic Bupropion | α4β2 | Functional | 12 µM | For comparison.[6] |

Experimental Protocols

The quantitative data presented above are primarily derived from two key types of in vitro experiments: neurotransmitter uptake assays and radioligand binding assays.

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells or synaptosomes expressing the target transporter.

Objective: To determine the IC₅₀ value of this compound for the inhibition of norepinephrine (NE) or dopamine (DA) uptake via their respective transporters (NET and DAT).

Methodology:

-

Preparation of Synaptosomes:

-

Rodent brain tissue (e.g., striatum for DAT, hippocampus for NET) is homogenized in an ice-cold sucrose buffer (e.g., 0.32 M sucrose with 4 mM HEPES, pH 7.4).[14]

-

The homogenate undergoes differential centrifugation. An initial low-speed spin (e.g., 1,000 x g for 10 min) removes nuclei and cell debris.[15]

-

The resulting supernatant is centrifuged at a higher speed (e.g., 15,000-20,000 x g for 20-30 min) to pellet the crude synaptosomal fraction.[15][16]

-

The pellet is washed and resuspended in an appropriate assay buffer (e.g., Krebs-Ringer-phosphate buffer).[15][17]

-

-

Uptake Assay:

-

Synaptosomes (or transfected cells) are pre-incubated for a short period (e.g., 10-15 minutes) with varying concentrations of the test compound (this compound).

-

A radiolabeled substrate, such as [³H]norepinephrine or [³H]dopamine, is added to initiate the uptake reaction.[18]

-

The reaction is allowed to proceed for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).

-

Uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes/cells but allows the unbound radioligand to pass through.

-

The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification and Analysis:

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data are analyzed to generate concentration-response curves, from which the IC₅₀ value is calculated. This represents the concentration of this compound that inhibits 50% of the specific neurotransmitter uptake.[19]

-

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter by measuring its ability to compete with a known high-affinity radioligand.

Objective: To determine the affinity of this compound for nAChRs.

Methodology:

-

Membrane Preparation:

-

Cells stably expressing the nAChR subtype of interest (e.g., α4β2) or brain tissue homogenates (e.g., rat forebrain) are used.[20]

-

The cells/tissue are homogenized in a buffer (e.g., 50 mM Tris-HCl) and centrifuged at high speed (e.g., 36,000 x g).[20]

-

The resulting membrane pellet is washed and resuspended to a specific protein concentration.

-

-

Binding Assay:

-

The membrane preparation is incubated in assay tubes containing:

-

A fixed concentration of a specific radioligand (e.g., [³H]epibatidine for nAChRs).[20]

-

Varying concentrations of the unlabeled competing drug (this compound).

-

-

The incubation is carried out for a sufficient time to reach equilibrium (e.g., 4 hours at room temperature).[20]

-

"Total binding" is measured in the absence of a competitor, while "non-specific binding" is measured in the presence of a saturating concentration of a known non-labeled ligand.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the free radioligand.

-

The filters are washed, and the bound radioactivity is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC₅₀ value (concentration of this compound that displaces 50% of the specific radioligand binding) is determined from the competition curve.

-

The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

-

Conclusion

This compound is a pharmacologically active metabolite that is central to the therapeutic effects of its parent drug, bupropion. Its primary mechanism of action is the inhibition of norepinephrine and dopamine reuptake, with a notably higher potency for NET than DAT. Furthermore, its activity as a nicotinic acetylcholine receptor antagonist likely contributes significantly to bupropion's success in smoking cessation. The stereoselectivity of its enantiomers, particularly the higher potency of (2S,3S)-hydroxybupropion, is a critical factor in its overall pharmacodynamic profile. The experimental protocols detailed herein, including neurotransmitter uptake and radioligand binding assays, are foundational techniques for characterizing the interaction of such compounds with their molecular targets.

References

- 1. Bupropion - Wikipedia [en.wikipedia.org]

- 2. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. ClinPGx [clinpgx.org]

- 5. Metabolism of Bupropion by Carbonyl Reductases in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. CYP2B6 and bupropion’s smoking cessation pharmacology: the role of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereoselective Metabolism of Bupropion to OH-bupropion, Threohydrobupropion, Erythrohydrobupropion, and 4'-OH-bupropion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Subtherapeutic bupropion and this compound serum concentrations in a patient with CYP2C19*1/*17 genotype suggesting a rapid metabolizer status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ricardinis.pt [ricardinis.pt]

- 11. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bupropion is a nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of Hydroxymetabolites of Bupropion on Nicotine Dependence Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]

- 17. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pdspdb.unc.edu [pdspdb.unc.edu]

The Pivotal Role of Hydroxybupropion in the Antidepressant Effect of Bupropion: A Technical Guide

Abstract: Bupropion is a widely prescribed atypical antidepressant with a unique neurochemical profile as a norepinephrine-dopamine reuptake inhibitor (NDRI). Following oral administration, bupropion undergoes extensive and stereoselective first-pass metabolism to several active metabolites, most notably hydroxybupropion. This technical guide delves into the evidence establishing this compound not merely as a metabolite, but as the primary mediator of bupropion's therapeutic antidepressant effects. We will examine the comparative pharmacokinetics and pharmacodynamics of bupropion and this compound, present detailed experimental methodologies used in their evaluation, and provide quantitative data to underscore the clinical significance of this active metabolite.

Pharmacokinetics: The Metabolic Predominance of this compound

Bupropion is rapidly absorbed orally but is extensively metabolized in the liver, leading to plasma concentrations of its metabolites that are significantly higher than the parent drug.[1][2] This metabolic profile strongly suggests that bupropion may function as a prodrug, with its clinical activity largely attributable to its metabolites.[3][4]

The primary metabolic pathway involves the hydroxylation of bupropion's tert-butyl group by the cytochrome P450 enzyme CYP2B6 to form this compound.[1][5] Other major metabolites, threohydrobupropion and erythrohydrobupropion, are formed via the reduction of the carbonyl group by carbonyl reductases.[1][5]

Clinically, the exposure to this compound far exceeds that of bupropion. The peak plasma concentrations (Cmax) of this compound are 4 to 7 times higher than those of bupropion, and the total exposure, measured by the area under the curve (AUC), is approximately 10-fold greater.[2][4] Furthermore, this compound has a longer elimination half-life (around 20-22 hours) compared to bupropion (around 10-21 hours), contributing to its sustained presence and activity in the body.[2][4][5]

Stereoselectivity

Metabolism is highly stereoselective. Although bupropion is administered as a racemic mixture of (R)- and (S)-enantiomers, the resulting metabolites show significant chiral differences. The plasma concentrations of (2R,3R)-hydroxybupropion can be 20 to 65 times greater than those of (2S,3S)-hydroxybupropion.[6][7][8][9] This is pharmacologically crucial, as the (S,S)-enantiomer is considered the more potent inhibitor of neurotransmitter reuptake.[10][11]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters, highlighting the dominance of this compound in circulation.

| Compound | T½ (Elimination Half-Life) | Cmax Ratio (Metabolite:Bupropion) | AUC Ratio (Metabolite:Bupropion) |

| Bupropion | ~12-21 hours[5][12] | - | - |

| This compound | ~20-22 hours[2][4][5] | 4–7 : 1[4] | ~10 : 1[2][4] |

Pharmacodynamics: Mechanism of Action at the Synapse

Bupropion and its metabolites exert their effects by inhibiting the reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft, classifying them as NDRIs.[13][14][15] They achieve this by binding to the dopamine transporter (DAT) and the norepinephrine transporter (NET), prolonging the action of these neurotransmitters.[13][15] Crucially, they have negligible affinity for serotonin transporters or other postsynaptic receptors, which accounts for bupropion's distinct side-effect profile, notably the low incidence of sexual dysfunction and weight gain compared to SSRIs.[3][13][16]

While bupropion itself has a relatively balanced, albeit weak, affinity for both DAT and NET, its principal metabolite, this compound, displays a different profile. Racemic this compound is a potent inhibitor of norepinephrine reuptake, with a potency similar to that of the parent compound, but it is a substantially weaker inhibitor of dopamine reuptake.[4][17]

Comparative Potency at Neurotransmitter Transporters

The in vitro potency of bupropion and its key metabolites is typically measured by their half-maximal inhibitory concentration (IC50). The (2S,3S)-hydroxybupropion enantiomer is the most potent inhibitor of NET, while the (2R,3R)-enantiomer is largely inactive at both transporters.[10][18][19] Given that the overall clinical effects of bupropion are more consistent with noradrenergic than dopaminergic activity, it is hypothesized that the high circulating levels of potently noradrenergic this compound are the primary driver of this effect.[3]

| Compound | NET Inhibition (IC50) | DAT Inhibition (IC50) |

| Bupropion (Racemic) | 1.45 - 1.9 µM[10][18] | 0.66 - 2.9 µM[18] |

| This compound (Racemic) | ~1.7 µM[4][10][17] | >10 µM[4][17] |

| (2S,3S)-Hydroxybupropion | 241 - 520 nM[10][18] | 630 - 790 nM[10][18] |

| (2R,3R)-Hydroxybupropion | >10 µM (Inactive)[10][18][19] | >10 µM (Inactive)[18][19] |

Key Experimental Protocols

The data supporting the role of this compound are derived from standardized preclinical and in vitro assays.

Protocol 1: In Vitro Neurotransmitter Reuptake Assay

This assay quantifies the ability of a compound to inhibit the reuptake of neurotransmitters into neurons.

-

Objective: To determine the IC50 values of bupropion and its metabolites at DAT and NET.

-

Methodology:

-

Synaptosome Preparation: Synaptosomes, which are resealed presynaptic nerve terminals, are prepared from specific brain regions (e.g., striatum for DAT, hippocampus for NET) of rodents.[15]

-

Incubation: Synaptosomes are incubated in a buffer solution containing a radiolabeled neurotransmitter, such as [³H]dopamine or [³H]norepinephrine.[10][15]

-

Compound Addition: Varying concentrations of the test compounds (bupropion, this compound enantiomers) are added to the incubation mixture.

-

Reuptake Measurement: After a set incubation period, the reuptake process is terminated (e.g., by rapid filtration). The amount of radioactivity taken up by the synaptosomes is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (no drug). These data are then used to plot a dose-response curve and determine the IC50 value—the concentration at which the compound inhibits 50% of neurotransmitter reuptake.[20]

-

Protocol 2: The Rodent Forced Swim Test (FST)

The FST is a widely used behavioral model to screen for antidepressant efficacy.[21][22] The test is based on the principle that an animal will cease escape behaviors when placed in a stressful, inescapable situation, a state of immobility that is reversed by effective antidepressant treatment.[23][24]

-

Objective: To assess the antidepressant-like activity of a compound in vivo.

-

Methodology:

-

Apparatus: A cylindrical tank (e.g., 30 cm height x 20 cm diameter) is filled with water (24-30°C) to a level where the animal cannot touch the bottom.[21][23]

-

Acclimatization & Dosing: Animals (mice or rats) are handled and administered the test compound (e.g., bupropion, this compound) or a vehicle control via a specific route (e.g., intraperitoneal injection) at a set time before the test.

-

Test Session: Each animal is placed individually into the water-filled cylinder for a standard duration, typically 5-6 minutes.[24] The session is often video-recorded for later analysis.

-

Behavioral Scoring: An observer, often blinded to the treatment groups, scores the animal's behavior. The key measure is the duration of immobility, defined as the time the animal spends floating with only minor movements necessary to keep its head above water.[25] Active behaviors include swimming and climbing.

-

Data Analysis: The total duration of immobility is compared between the drug-treated groups and the vehicle control group. A statistically significant reduction in immobility time is interpreted as an antidepressant-like effect.[10][24]

-

Conclusion

The evidence overwhelmingly indicates that this compound is not merely a byproduct of bupropion metabolism but is a critical, if not the principal, contributor to its antidepressant activity. The combination of its pharmacokinetic profile—characterized by plasma concentrations that far exceed the parent drug—and its potent activity as a norepinephrine reuptake inhibitor provides a compelling explanation for the clinical efficacy of bupropion.[2][4][16] While the (S,S)-enantiomer of this compound is the more pharmacologically potent isomer, its lower circulating levels compared to the (R,R)-enantiomer present a complex picture that warrants further investigation.[8][11] For drug development professionals and researchers, understanding bupropion as a delivery system for this compound is essential for interpreting its clinical effects and exploring future therapeutic innovations in the NDRI class.

References

- 1. Metabolism of Bupropion by Carbonyl Reductases in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bupropion - Wikipedia [en.wikipedia.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. droracle.ai [droracle.ai]

- 6. Chiral Plasma Pharmacokinetics and Urinary Excretion of Bupropion and Metabolites in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 8. researchgate.net [researchgate.net]

- 9. ricardinis.pt [ricardinis.pt]

- 10. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, this compound, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. go.drugbank.com [go.drugbank.com]

- 14. What is the mechanism of Bupropion Hydrobromide? [synapse.patsnap.com]

- 15. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. psychscenehub.com [psychscenehub.com]

- 17. This compound - Wikiwand [wikiwand.com]

- 18. (2R,3R)-Hydroxybupropion - Wikipedia [en.wikipedia.org]

- 19. Effects of Hydroxymetabolites of Bupropion on Nicotine Dependence Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. animal.research.wvu.edu [animal.research.wvu.edu]

- 24. criver.com [criver.com]

- 25. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

In Vivo Formation of Hydroxybupropion from Bupropion: A Technical Guide

Introduction

Bupropion is a widely prescribed antidepressant and smoking cessation aid that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] Following oral administration, bupropion undergoes extensive first-pass metabolism in the liver, with less than 1% of the drug being excreted unchanged.[1][2] The primary metabolic pathway is the hydroxylation of the tert-butyl group to form hydroxybupropion.[1] This metabolite is not only the most abundant in systemic circulation but is also pharmacologically active, contributing significantly to the therapeutic effects of the parent drug.[1][3][4] In fact, plasma concentrations of this compound can be 16 to 20 times greater than those of bupropion itself, suggesting that bupropion may function in large part as a prodrug for this compound.[3] This guide provides a detailed overview of the in vivo formation of this compound, intended for researchers, scientists, and professionals in drug development.

Metabolic Pathway of Bupropion to this compound

The conversion of bupropion to its major active metabolite, this compound, is primarily a Phase I metabolic reaction catalyzed by the cytochrome P450 enzyme system in the liver.[5]

Primary Catalyzing Enzyme: CYP2B6

In vitro and in vivo studies have unequivocally identified Cytochrome P450 2B6 (CYP2B6) as the principal isoenzyme responsible for the hydroxylation of bupropion's tert-butyl group to form this compound.[1][5][6][7] This specific metabolic pathway is so reliable that bupropion hydroxylation is now widely used as a selective in vitro and in vivo probe for assessing CYP2B6 activity.[7][8][9] The reaction is highly dependent on CYP2B6, with inhibitory antibodies against this enzyme blocking over 95% of this compound formation in human liver microsomes.[7] While other P450 isoforms like CYP2E1 have shown some capacity to hydroxylate bupropion at very high concentrations, their contribution at therapeutic concentrations is negligible, confirming the selectivity of this reaction for CYP2B6.[10] Interestingly, this metabolic step does not appear to occur in the intestine, which lacks significant CYP2B6 expression.[11]

Stereoselectivity

Bupropion is administered as a racemic mixture of (S)- and (R)-bupropion. The hydroxylation process catalyzed by CYP2B6 is stereoselective, preferentially metabolizing (S)-bupropion over (R)-bupropion.[8] This results in the formation of two specific enantiomers: (2S,3S)-hydroxybupropion and (2R,3R)-hydroxybupropion.[3] In vitro studies with recombinant CYP2B6 show that the formation of (S,S)-hydroxybupropion occurs at a rate more than three times that of (R,R)-hydroxybupropion.[8] This stereoselectivity is a critical factor in the overall pharmacokinetic and pharmacodynamic profile of bupropion and its metabolites.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. CYP2B6 and bupropion’s smoking cessation pharmacology: the role of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. ClinPGx [clinpgx.org]

- 7. CYP2B6 mediates the in vitro hydroxylation of bupropion: potential drug interactions with other antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereoselective Metabolism of Bupropion by Cytochrome P4502B6 (CYP2B6) and Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HPLC assay for bupropion and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Validation of bupropion hydroxylation as a selective marker of human cytochrome P450 2B6 catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism of Bupropion by Carbonyl Reductases in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Chiral Separation of Hydroxybupropion Enantiomers by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bupropion is an antidepressant and smoking cessation aid that is metabolized in the body to several active metabolites, including hydroxybupropion. Bupropion possesses a chiral center, and its hydroxylation introduces a second, leading to the formation of diastereomers. Specifically, (2R,3R)- and (2S,3S)-hydroxybupropion are the primary enantiomers found in human plasma.[1] These enantiomers can exhibit different pharmacological and toxicological profiles, making their separation and quantification crucial in drug development and clinical studies. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for this purpose. This document provides detailed protocols and comparative data for the chiral separation of this compound enantiomers.

Data Presentation

The following tables summarize quantitative data from various validated HPLC methods for the chiral separation of this compound enantiomers, providing a comparative overview of their performance.

Table 1: Chromatographic Conditions for Chiral Separation of this compound Enantiomers

| Parameter | Method 1 | Method 2 | Method 3 |

| Chiral Stationary Phase | Lux 3µ Cellulose-3 | α1-acid glycoprotein (AGP) | Cyclobond I 2000 |

| Column Dimensions | 250 x 4.6 mm | 100 x 2.0 mm, 5µm | Not Specified |

| Mobile Phase A | Methanol: Acetonitrile: 5mM Ammonium Bicarbonate + 0.1% Ammonium Hydroxide (25:15:60, v/v/v) | 20 mM Aqueous Ammonium Formate, pH 5.0 | 20 mM Ammonium Acetate, pH 3.8 |

| Mobile Phase B | Methanol: Acetonitrile: 5mM Ammonium Bicarbonate + 0.1% Ammonium Hydroxide (60:30:10, v/v/v) | Methanol | 3% Acetonitrile, 0.5% Triethylamine |

| Elution Mode | Gradient | Gradient | Isocratic |

| Flow Rate | 400 µL/min[1] | 0.22 mL/min[2] | Not Specified |

| Column Temperature | 40°C[1] | Ambient | Not Specified |

| Detection | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) | Not Specified |

Table 2: Method Validation Parameters for Chiral HPLC Assays of this compound Enantiomers

| Parameter | Method 1 (in human plasma) | Method 2 (in human plasma) | Method 3 (in human plasma) |

| Linearity Range | 0.3 - Not Specified ng/mL | 2 - Not Specified ng/mL | 12.5 - 500 ng/mL[3] |

| Limit of Quantification (LOQ) | 0.3 ng/mL[1] | 2 ng/mL[2] | 12.5 ng/mL[3] |

| Intra-day Precision (%RSD) | 3.4% to 15.4%[1] | < 12% | < 10%[3] |

| Inter-day Precision (%RSD) | 6.1% to 19.9%[1] | < 12% | < 10%[3] |

| Intra-day Accuracy | 80.6% to 97.8%[1] | Within 15% | Not Specified |

| Inter-day Accuracy | 88.5% to 99.9%[1] | Within 15% | Not Specified |

| Extraction Recovery | ≥70%[1] | Not Specified | > 80%[3] |

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the tables.

Protocol 1: Chiral Separation using a Cellulose-Based CSP (Lux 3µ Cellulose-3)[1]

This method allows for the simultaneous separation and quantification of enantiomers of bupropion and its metabolites, including this compound.

1. Materials and Reagents:

-

(RR)- and (SS)-hydroxybupropion reference standards

-

HPLC grade methanol, acetonitrile, and water

-

Ammonium bicarbonate and ammonium hydroxide

-

Internal Standard (e.g., Acetaminophen)

-

Human plasma

2. Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 50 µL of human plasma into a microcentrifuge tube.

-

Add the internal standard solution.

-

Perform liquid-liquid extraction to extract all analytes.

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

3. HPLC-MS/MS System and Conditions:

-

HPLC System: Agilent 1290 series or equivalent.

-

Chiral Column: Lux 3µ Cellulose-3 (250 x 4.6 mm).

-

Mobile Phase A: Methanol: Acetonitrile: 5mM Ammonium Bicarbonate + 0.1% Ammonium Hydroxide (25:15:60, v/v/v).

-

Mobile Phase B: Methanol: Acetonitrile: 5mM Ammonium Bicarbonate + 0.1% Ammonium Hydroxide (60:30:10, v/v/v).

-

Flow Rate: 400 µL/min.

-

Column Temperature: 40°C.

-

Gradient Program:

-

0-6 min: 100% A

-

6-12 min: Linear gradient to 95% A

-

12-30 min: Linear gradient to 40% A

-

30-37 min: Linear gradient to 0% A

-

37.1-40 min: 100% A (re-equilibration)

-

-

Mass Spectrometer: ABSciex 5500 QTRAP or equivalent with electrospray ionization (ESI) in positive mode.

-

Data Acquisition: Monitor the specific multiple reaction monitoring (MRM) transitions for each enantiomer and the internal standard.

Protocol 2: Chiral Separation using a Protein-Based CSP (α1-acid glycoprotein)[2]

This method is suitable for the stereoselective analysis of bupropion and its primary metabolites.

1. Materials and Reagents:

-

(R,R)- and (S,S)-hydroxybupropion reference standards

-

Deuterated internal standards (e.g., this compound-d6)

-

HPLC grade methanol and water

-

Ammonium formate

-

Trichloroacetic acid

-

Human plasma

2. Sample Preparation (Protein Precipitation):

-

To 200 µL of plasma, add 10 µL of the internal standard solution.

-

Add 40 µL of 20% aqueous trichloroacetic acid to precipitate proteins.

-

Vortex and centrifuge the samples.

-

Inject the supernatant directly or after dilution.

3. HPLC-MS/MS System and Conditions:

-

HPLC System: A system capable of delivering accurate gradients at low flow rates.

-

Chiral Column: Chiralpak α1-acid glycoprotein (AGP) column (100 x 2.0 mm, 5µm).

-

Mobile Phase A: 20 mM aqueous ammonium formate, pH 5.0.

-

Mobile Phase B: Methanol.

-

Flow Rate: 0.22 mL/min.

-

Gradient Program:

-

0-0.5 min: 10% B

-

0.5-1 min: Linear gradient to 20% B

-

1-5 min: Hold at 20% B

-

5-8 min: Linear gradient to 50% B

-

8-12 min: Re-equilibrate to initial conditions.

-

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source operating in positive ion mode.

-

Data Acquisition: Monitor the appropriate MRM transitions for the analytes and internal standards.

Visualization

The following diagram illustrates a typical experimental workflow for the chiral HPLC separation of this compound enantiomers.

Caption: Experimental workflow for chiral HPLC separation.

References

- 1. Stereoselective method to quantify bupropion and its three major metabolites, this compound, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, this compound, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoselective analysis of this compound and application to drug interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Development of a Stereoselective LC-MS/MS Assay for Hydroxybupropion

Abstract

This application note describes a detailed protocol for the development and validation of a stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of the enantiomers of hydroxybupropion, the major active metabolite of bupropion, in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by chiral chromatographic separation on an α1-acid glycoprotein (AGP) column. Detection is achieved using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. The assay is sensitive, specific, and accurate, making it suitable for pharmacokinetic and therapeutic drug monitoring studies.

Introduction

Bupropion is a widely prescribed antidepressant and smoking cessation aid that is metabolized to several active metabolites, including this compound.[1][2] this compound exists as two enantiomers, (R,R)-hydroxybupropion and (S,S)-hydroxybupropion, which exhibit different pharmacological activities and pharmacokinetic profiles.[3] Notably, (S,S)-hydroxybupropion is considered the more active enantiomer.[3] Therefore, a stereoselective analytical method is crucial for accurately assessing the pharmacokinetic and pharmacodynamic properties of bupropion and its metabolites. This application note provides a comprehensive protocol for a stereoselective LC-MS/MS assay for this compound enantiomers in human plasma.

Experimental Workflow

Caption: Experimental workflow for the stereoselective analysis of this compound.

Materials and Reagents

-

(R,R)-Hydroxybupropion and (S,S)-Hydroxybupropion reference standards

-

(R,R/S,S)-Hydroxybupropion-d6 internal standard (IS)

-

Human plasma (K2EDTA)

-

Methanol (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Trichloroacetic acid (ACS grade)

-

Water (LC-MS grade)

Equipment

-

Shimadzu HPLC system (or equivalent)

-

AB Sciex 3200 triple quadrupole mass spectrometer (or equivalent)[3]

-

Chiralpak α1-acid glycoprotein (AGP) column (100 x 2.0 mm, 5 µm)[3]

-

Chiral AGP guard cartridge (10 x 2.0 mm)[3]

-

96-well deep-well plates

-

Plate shaker

-

Centrifuge

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of (R,R)-hydroxybupropion, (S,S)-hydroxybupropion, and the internal standard (this compound-d6) in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the this compound enantiomer stock solutions in methanol:water (50:50, v/v) to create working solutions for calibration standards and QC samples.[2] A working solution of the internal standard is also prepared.[3]

-

Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.[2]

Sample Preparation

-

Transfer 200 µL of plasma samples (standards, QCs, or unknown samples) to a 96-well deep-well plate.[3]

-

Add 10 µL of the internal standard working solution (containing 1000 ng/mL of this compound-d6) to each well.[3]

-

Add 40 µL of 20% aqueous trichloroacetic acid to each well to precipitate plasma proteins.[3]

-

Shake the plate for 5 minutes.[3]

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

-

Column: Chiralpak α1-acid glycoprotein (AGP) column (100 x 2.0 mm, 5 µm) with a chiral AGP guard cartridge.[3]

-

Mobile Phase A: 20 mM aqueous ammonium formate, pH 5.0.[3]

-

Mobile Phase B: Methanol.[3]

-

Flow Rate: 0.22 mL/min.[3]

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-1 min: Linear gradient to 20% B

-

1-5 min: Hold at 20% B

-

5-8 min: Linear gradient to 50% B

-

8-12 min: Re-equilibrate at 10% B[3]

-

-

Column Temperature: Ambient.[3]

-

Autosampler Temperature: 4°C.[3]

-

Injection Volume: 10 µL.

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI).[3]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

(R,R)- and (S,S)-Hydroxybupropion: m/z 256.0 → 238.0[2]

-

This compound-d6 (IS): m/z 262.0 → 244.0 (Hypothetical, based on a d6 label)

-

Method Validation

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[4][5][6][7]

Quantitative Data Summary

| Parameter | (R,R)-Hydroxybupropion | (S,S)-Hydroxybupropion |

| Linearity Range (ng/mL) | 2 - 1000 | 2 - 1000 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 2 | 2 |

| Intra-Assay Precision (%CV) | < 12% | < 12% |

| Inter-Assay Precision (%CV) | < 12% | < 12% |

| Intra-Assay Accuracy (%Bias) | ± 15% | ± 15% |

| Inter-Assay Accuracy (%Bias) | ± 15% | ± 15% |

| Recovery | > 85% | > 85% |

| Matrix Effect | No significant matrix effect observed | No significant matrix effect observed |

| Stability (Freeze-thaw, Autosampler) | Stable | Stable |

Data presented in this table is a summary of typical performance characteristics and may vary between laboratories.[3][8]

Bupropion Metabolism

Caption: Metabolic pathways of bupropion.

Discussion

This application note provides a robust and reliable method for the stereoselective quantification of this compound enantiomers in human plasma. The simple protein precipitation method allows for high-throughput sample processing. The use of a chiral AGP column provides excellent separation of the (R,R)- and (S,S)-hydroxybupropion enantiomers within a reasonable run time.[3] The LC-MS/MS detection offers high sensitivity and selectivity, enabling accurate quantification at low concentrations.

The validation data demonstrates that the assay is accurate, precise, and reliable, meeting the regulatory requirements for bioanalytical methods. This method can be readily implemented in clinical and research laboratories for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction studies involving bupropion.

Conclusion